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Compound of Interest

Compound Name:
4-Fluoro-2-methoxy-1-

phenoxybenzene

CAS No.: 666750-29-4

Cat. No.: B12549721

Get Quote

Compound Identity & Physicochemical Profile[1][2]
[3][4][5][6][7][8]
4-Fluoro-2-methoxy-1-phenoxybenzene is a diaryl ether characterized by a specific

substitution pattern designed to modulate lipophilicity and metabolic stability.[1] In drug

discovery, this scaffold often serves as a bioisostere for diaryl ketones or amines, providing a

robust hydrophobic core with a hydrogen bond acceptor (methoxy group) positioned to

influence conformation via intramolecular repulsion.
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Parameter Detail

IUPAC Name 4-Fluoro-2-methoxy-1-phenoxybenzene

Common Synonyms
4-Fluoro-2-methoxydiphenyl ether; 1-Phenoxy-

2-methoxy-4-fluorobenzene

Molecular Formula C₁₃H₁₁FO₂

Molecular Weight 218.23 g/mol

SMILES COc1cc(F)ccc1Oc2ccccc2

CAS Number
Not commercially listed as bulk commodity;

Custom synthesis required.[1][2]

Calculated Properties (In Silico)
Data derived from consensus QSAR models for diaryl ethers.

Property Value Significance

cLogP 3.8 ± 0.3

Highly lipophilic; likely high

membrane permeability but

low aqueous solubility.[1]

TPSA 18.46 Å²

Low polar surface area

suggests excellent Blood-Brain

Barrier (BBB) penetration

potential.[1]

H-Bond Acceptors 2
Ether oxygen and methoxy

oxygen.

H-Bond Donors 0

Lacks acidic protons;

chemically stable against

deprotonation.

Rotatable Bonds 3

Flexible ether linkage allows

induced-fit binding to protein

targets.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://patents.google.com/patent/US20070105831A1/en
https://clearsynth.com/product/4-fluoro-2-methoxy-1-nitrobenzene
https://patents.google.com/patent/US20070105831A1/en
https://patents.google.com/patent/US20070105831A1/en
https://patents.google.com/patent/US20070105831A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12549721?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Protocol: Copper-Catalyzed Ullmann
Coupling
The most robust method for synthesizing this unsymmetrical ether is the copper-catalyzed

Ullmann-type coupling.[1] This protocol utilizes 4-Fluoro-2-methoxyphenol as the nucleophile

and Iodobenzene as the electrophile.[1] This direction is preferred over the alternative (Phenol

+ 4-Fluoro-2-bromoanisole) because 4-Fluoro-2-methoxyphenol is a widely available,

inexpensive reagent (CAS 450-93-1).[1]

Reaction Scheme Logic
Catalyst: Copper(I) Iodide (CuI) is the standard precatalyst.

Ligand: Picolinic acid is essential to solubilize the copper species and lower the activation

energy, allowing the reaction to proceed at moderate temperatures (80–90°C) rather than the

classical 200°C.

Base: Potassium Phosphate (

) serves as the inorganic base to deprotonate the phenol without causing side reactions
common with stronger alkoxides.

Step-by-Step Experimental Procedure
Reagents:

4-Fluoro-2-methoxyphenol (1.0 equiv, 10 mmol, 1.42 g)[1]

Iodobenzene (1.2 equiv, 12 mmol, 1.63 mL)

CuI (10 mol%, 1 mmol, 190 mg)

Picolinic Acid (20 mol%, 2 mmol, 246 mg)

(2.0 equiv, 20 mmol, 4.24 g)

DMSO (anhydrous, 20 mL)[1]
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Workflow:

Setup: Flame-dry a 50 mL Schlenk tube and allow it to cool under an argon atmosphere.

Charging: Add CuI, Picolinic Acid, and

to the tube. Evacuate and backfill with argon three times.

Solvent/Reactant Addition: Add anhydrous DMSO via syringe, followed by 4-Fluoro-2-

methoxyphenol and Iodobenzene.

Reaction: Seal the tube and heat to 90°C in an oil bath with vigorous magnetic stirring.

Monitor by TLC (Eluent: 5% EtOAc/Hexane).

Note: The reaction typically reaches completion in 12–18 hours.

Workup:

Cool to room temperature.[3][4]

Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

Wash combined organics with brine (2 x 20 mL) to remove residual DMSO.

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Purification: Purify the crude oil via flash column chromatography (Silica Gel 60).

Gradient: 0% → 10% Ethyl Acetate in Hexanes.

Target: The product is a colorless to pale yellow oil.

Visualization of Synthesis Workflow

Start: Reagent Prep Mix: CuI, Ligand, Base
(Argon Atmosphere)

Reaction: 90°C, 18h
(DMSO Solvent)

Add Phenol + Ph-I Workup: EtOAc/Water
Extraction

TLC Check Purification: Flash Column
(Hexane/EtOAc)

Crude Oil Final Product:
4-Fluoro-2-methoxy-1-phenoxybenzene

Isolated Yield ~85%

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.chemicalbook.com/article/4-fluoro-2-methoxyaniline-reaction-application-on-synthetic-works.htm
https://www.researchgate.net/publication/263394617_Diels-Alder_reactions_of_4-halo_masked_o-benzoquinones_Experimental_and_theoretical_investigations
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12549721?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1: Optimized Ullmann coupling workflow for the synthesis of 4-Fluoro-2-methoxy-1-
phenoxybenzene.

Structural Analysis & Biological Implications
1H NMR Diagnostic Peaks
Validation of the structure relies on identifying the specific splitting patterns of the 1,2,4-

substituted ring.

Methoxy Group: A sharp singlet (

~3.80 ppm, 3H) confirms the presence of the -OCH₃ group.

Fluorine Coupling: The protons on the fluorinated ring will exhibit characteristic C-F coupling.

H-3 (ortho to F, meta to OMe): Doublet of doublets (dd),

~10 Hz.

H-5 (ortho to F, ortho to OPh): Multiplet due to complex coupling with F and H-6.[1]

H-6 (meta to F): Doublet (d) or doublet of doublets.

Phenoxy Ring: A multiplet integrating to 5H in the aromatic region (

7.10–7.40 ppm) corresponds to the unsubstituted phenyl ring.

Metabolic Stability & Toxicology
In a drug development context, this molecule is designed to resist oxidative metabolism better

than its non-fluorinated analogs.

Blockade of Para-Hydroxylation: The fluorine atom at the 4-position blocks CYP450-

mediated hydroxylation, a common clearance pathway for phenyl ethers.

O-Dealkylation Liability: The methoxy group at position 2 is a potential "soft spot" for

CYP2D6 or CYP3A4, leading to O-demethylation. This would generate a catechol
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intermediate (potentially reactive).

Mitigation: In SAR studies, if half-life is short, replace -OCH₃ with -OCF₃ or -Cl.[1]

Biological Pathway Interaction (Hypothetical)
Diaryl ethers structurally resemble the scaffold of Triclosan (antimicrobial) and certain Kinase

Inhibitors (e.g., Sorafenib analogs).

Parent Compound
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Figure 2: Predicted metabolic fate.[1] Fluorine blocks the primary clearance route, shifting

metabolism to O-demethylation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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